5-(2-bromophenoxy)pentyl thiocyanate
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Overview
Description
5-(2-bromophenoxy)pentyl thiocyanate is an organic compound that features a bromophenoxy group attached to a pentyl chain, which is further linked to a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenoxy)pentyl thiocyanate typically involves the reaction of 2-bromophenol with 1-bromopentane to form 5-(2-bromophenoxy)pentane. This intermediate is then reacted with potassium thiocyanate in the presence of a suitable solvent, such as acetone or dimethylformamide (DMF), to yield the final product. The reaction conditions often require heating and stirring to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromophenoxy)pentyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanate group can be reduced to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted phenoxy derivatives.
Oxidation: Products include sulfonyl derivatives.
Reduction: Products include thiol derivatives.
Scientific Research Applications
5-(2-bromophenoxy)pentyl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be employed in the study of enzyme inhibition and protein modification due to its reactive thiocyanate group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-bromophenoxy)pentyl thiocyanate involves its interaction with nucleophiles and electrophiles. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the bromophenoxy group can participate in various substitution reactions, making the compound versatile in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenoxy)pentyl thiocyanate
- 5-(2-fluorophenoxy)pentyl thiocyanate
- 5-(2-iodophenoxy)pentyl thiocyanate
Uniqueness
5-(2-bromophenoxy)pentyl thiocyanate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it suitable for a wide range of applications in organic synthesis and materials science.
Properties
IUPAC Name |
5-(2-bromophenoxy)pentyl thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c13-11-6-2-3-7-12(11)15-8-4-1-5-9-16-10-14/h2-3,6-7H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWHGEMPYYZBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCSC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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